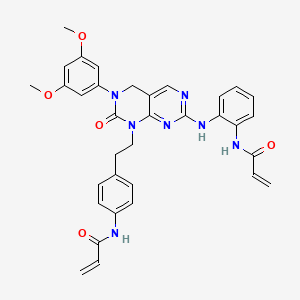

CXF-007

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H33N7O5 |

|---|---|

Molekulargewicht |

619.7 g/mol |

IUPAC-Name |

N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C34H33N7O5/c1-5-30(42)36-24-13-11-22(12-14-24)15-16-40-32-23(21-41(34(40)44)25-17-26(45-3)19-27(18-25)46-4)20-35-33(39-32)38-29-10-8-7-9-28(29)37-31(43)6-2/h5-14,17-20H,1-2,15-16,21H2,3-4H3,(H,36,42)(H,37,43)(H,35,38,39) |

InChI-Schlüssel |

NOZQNRBLSPCZJQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)N2CC3=CN=C(N=C3N(C2=O)CCC4=CC=C(C=C4)NC(=O)C=C)NC5=CC=CC=C5NC(=O)C=C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

FCX-007 mechanism of action in RDEB

An In-depth Technical Guide to the Mechanism of Action of FCX-007 for Recessive Dystrophic Epidermolysis Bullosa (RDEB)

Introduction

Recessive Dystrophic Epidermolysis Bullosa (RDEB) is a severe and debilitating genetic disorder characterized by extreme skin fragility, recurrent blistering, and chronic wounds.[1][2] The underlying cause is mutations in the COL7A1 gene, which codes for Type VII collagen (C7).[3][4][5] C7 is the primary component of anchoring fibrils, critical structures that secure the epidermis to the underlying dermis.[6][7][8] In RDEB, the absence or dysfunction of C7 leads to a separation of these skin layers upon minor trauma.[8] FCX-007 (dabocemagene autoficel), also known as D-Fi, is an investigational, autologous cell-based gene therapy designed to address the fundamental cause of RDEB by restoring functional C7 production at the site of wounds.[3][5][9]

This technical guide provides a detailed overview of the mechanism of action, manufacturing process, clinical application, and supporting data for FCX-007, intended for researchers, scientists, and drug development professionals in the field.

Core Mechanism of Action

FCX-007 is an ex vivo gene therapy that utilizes the patient's own dermal fibroblasts to deliver a functional copy of the COL7A1 gene directly to the affected skin.[6][10] The genetically corrected fibroblasts act as local bio-factories, expressing and secreting functional C7 protein to restore the integrity of the dermal-epidermal junction (DEJ).

The therapeutic process involves several key steps:

-

Autologous Cell Harvesting : Dermal fibroblasts are isolated from a small skin biopsy taken from the RDEB patient.[6][10]

-

Ex Vivo Gene Correction : The patient's fibroblasts are genetically modified in a laboratory setting using a replication-defective, self-inactivating (SIN) lentiviral vector.[6][10] This vector carries the correct coding sequence for the human COL7A1 gene.

-

Cell Expansion : The transduced fibroblasts, now considered FCX-007, are expanded in culture to generate a sufficient quantity for therapeutic administration.[6][11]

-

Localized Administration : The final FCX-007 product is administered via intradermal injection into the margins and bed of chronic RDEB wounds.[6][9][12]

-

Protein Expression and Anchoring Fibril Formation : Once injected, the FCX-007 fibroblasts express and secrete functional C7 protein.[6][12] This C7 assembles into trimers and forms new, functional anchoring fibrils, which re-establish the connection between the epidermis and dermis.[6][13] This molecular correction is anticipated to stabilize the skin, promote healing of chronic wounds, and reduce the formation of new blisters.[6]

Experimental Protocols & Methodology

The development and clinical evaluation of FCX-007 involve a series of specialized manufacturing and analytical protocols.

FCX-007 Manufacturing Process

The production of FCX-007 is a multi-step cGMP process designed to ensure the safety, purity, and potency of the final cell therapy product.[6][10]

-

Vector Production : A COL7 expression cassette is cloned into a self-inactivating (SIN) lentiviral vector backbone. A pilot-scale production yields a vector with a titer of approximately 9 x 10^6 IU/mL.[6][12]

-

Fibroblast Isolation and Culture : Fibroblasts are isolated from patient skin biopsies and expanded in culture.[6]

-

Transduction : The expanded fibroblasts are transduced with the LV-COL7 vector. The process is controlled to achieve a desired lentiviral vector DNA copy number per cell.[6]

-

Expansion and Cryopreservation : The genetically modified fibroblasts are grown to the required scale and then cryopreserved as the drug substance, forming a personalized cell bank for the patient.[6][10][12]

Clinical Administration Protocol

In the Phase 3 DEFi-RDEB trial (NCT04213261), FCX-007 is administered according to a specific intra-patient controlled protocol.[14][15]

-

Wound Selection : Up to three pairs of chronic, non-healing target wounds (10-50 cm²) are identified for each subject.[8]

-

Randomization : Within each pair, one wound is randomly assigned to receive FCX-007, while the other serves as an untreated control.[14][15]

-

Dosing : FCX-007 is administered via intradermal injections around the perimeter and across the wound bed.[16]

-

Treatment Schedule : Initial treatment sessions occur at Day 1 and Week 12. Additional treatments for unclosed wounds may be administered at Weeks 24 and 36.[14][15]

Key Analytical Methods

A variety of assays are used to confirm the mechanism of action and evaluate the efficacy and safety of FCX-007.

-

Vector Copy Number (VCN) : Quantitative PCR (qPCR) is used to determine the average number of integrated lentiviral vector DNA copies per cell in the FCX-007 product.[6]

-

C7 Protein Expression : Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of C7 secreted by FCX-007 cells in vitro.[6] Western blot analysis confirms the expression of full-length C7, and immunoprecipitation is used to verify its correct trimeric structure.[6][12]

-

C7 Deposition and Anchoring Fibril Formation : In skin biopsies from treated areas, immunofluorescence (IF) microscopy is used to visualize C7 expression and its correct linear deposition at the DEJ.[8][11] Immunoelectron microscopy (IEM) provides high-resolution imaging to confirm the formation of new, properly structured anchoring fibrils.[8][11][13]

-

Clinical Efficacy Assessment : Wound healing is quantitatively assessed by comparing the wound surface area at various time points to baseline, typically using digital photography and wound tracings.[11] The primary efficacy endpoint in the Phase 3 trial is complete wound closure (defined as ≥90% or 100% re-epithelialization) confirmed at two consecutive time points.[5][8][16]

-

Safety Assessments : Safety is monitored through the tracking of adverse events, clinical laboratory testing, and specific assays to detect any antibody response to C7 or the presence of replication-competent lentivirus (RCL).[8][16][17]

Quantitative Data Summary

Data from pre-clinical studies and the Phase 1/2 clinical trial (NCT02810951) provide quantitative evidence supporting the mechanism of action and therapeutic potential of FCX-007.

Table 1: Pre-clinical and In Vitro Characterization

| Parameter | Method | Result | Citation |

| Lentiviral Vector Titer | Infectious Titer Assay | ~9 x 10⁶ IU/mL | [6][12] |

| C7 Protein Expression | ELISA | 60 - 120 ng/mL from LV-COL7-transduced cells | [6] |

| C7 Protein Structure | Immunoprecipitation / Western Blot | Predominantly trimeric, full-length C7 | [6][12] |

| C7 Functionality | In vitro Binding Assay | Dose-dependent binding to Laminin-332 | [6][12] |

Table 2: Phase 1/2 Clinical Trial (NCT02810951) Efficacy Results

| Time Point | Efficacy Endpoint | Treated Wounds | Untreated Wounds | Citation |

| 4 Weeks | >50% Wound Healing | 100% (7 of 7) | 14% (1 of 7) | [13][18] |

| 12 Weeks | >50% Wound Healing | 86% (6 of 7) | 17% (1 of 6) | [13][18] |

| 12 Weeks | Complete Wound Healing (≥90%) | 80% (8 of 10) | 0% (0 of 9) | [4][5][17] |

| 25 Weeks | Vector Presence in Skin | Detected by PCR | N/A | [11] |

| Up to 52 Weeks | C7 Expression | Detected by IF | Not Detected | [13][18] |

| Up to 52 Weeks | Anchoring Fibril Formation | Observed by IEM | Not Observed | [13] |

Conclusion

FCX-007 represents a targeted gene therapy approach that directly addresses the molecular defect in RDEB. By using a patient's own fibroblasts, the therapy minimizes risks of immune rejection and systemic side effects.[7] The mechanism of action is centered on the local delivery of genetically corrected cells that produce and secrete functional Type VII collagen, leading to the de novo formation of anchoring fibrils. This restores structural integrity at the dermal-epidermal junction, promoting the healing of chronic wounds. Quantitative data from pre-clinical and early-phase clinical studies demonstrate successful gene transfer, correct protein expression and function, and promising clinical efficacy in wound closure. The ongoing Phase 3 DEFi-RDEB trial will provide more definitive data on the long-term safety and durability of this therapeutic approach.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Fibrocell Science, Inc. And Intrexon Announce IND Filing Of FCX-007 For The Treatment Of Recessive Dystrophic Epidermolysis Bullosa (RDEB) - BioSpace [biospace.com]

- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 4. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 5. castlecreekbio.com [castlecreekbio.com]

- 6. castlecreekbio.com [castlecreekbio.com]

- 7. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 8. castlecreekbio.com [castlecreekbio.com]

- 9. Castle Creek Biosciences Awarded FDA Orphan Products Development Grant to Support DeFi-RDEB, a Pivotal Phase 3 Study of FCX-007 Investigational Gene Therapy for Recessive Dystrophic Epidermolysis Bullosa [prnewswire.com]

- 10. castlecreekbio.com [castlecreekbio.com]

- 11. castlecreekbio.com [castlecreekbio.com]

- 12. rdworldonline.com [rdworldonline.com]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. A Study of FCX-007 for Recessive Dystrophic Epidermolysis Bullosa [ctv.veeva.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. castlecreekbio.com [castlecreekbio.com]

- 18. hcplive.com [hcplive.com]

An In-depth Technical Guide to COL7A1 Gene Therapy for Epidermolysis Bullosa

For Researchers, Scientists, and Drug Development Professionals

Recessive Dystrophic Epidermolysis Bullosa (RDEB) is a severe and debilitating genetic disorder characterized by extreme skin fragility, blistering, and chronic wounds.[1][2] It arises from loss-of-function mutations in the COL7A1 gene, which encodes Type VII collagen (C7), the primary component of anchoring fibrils that secure the epidermis to the underlying dermis.[3][4][5] The absence of functional C7 leads to catastrophic mechanical instability at the dermal-epidermal junction.[3] Gene therapy has emerged as a transformative approach, aiming to correct the underlying genetic defect by restoring C7 expression. This guide provides a comprehensive technical overview of the core strategies, clinical data, and experimental protocols in the development of COL7A1 gene therapies.

Molecular Pathophysiology and Therapeutic Rationale

The COL7A1 gene, located on chromosome 3p21, is a large gene comprising 118 exons.[6] Its product, Type VII collagen, is a homotrimer of three identical alpha chains that assemble into antiparallel dimers. These dimers then aggregate laterally to form anchoring fibrils, robust structures that trap interstitial collagen fibrils in the dermis, effectively anchoring the basement membrane of the epidermis to the dermal matrix.[7][8] In RDEB, mutations in COL7A1 prevent the formation of functional C7, leading to a loss of these critical anchoring fibrils.[3]

The central rationale for gene therapy is to reintroduce a functional copy of the COL7A1 gene into the patient's skin cells, enabling them to produce and secrete functional C7 protein, thereby restoring the anchoring fibrils and improving skin integrity.[9]

Core Gene Therapy Strategies

Two primary strategies are being pursued: ex vivo gene replacement, where cells are corrected outside the body before being returned to the patient, and in vivo gene therapy, where the therapeutic gene is delivered directly to the target tissue.[10]

2.1. Ex Vivo Gene Replacement Therapy

This approach involves harvesting a patient's own (autologous) skin cells, genetically modifying them in a laboratory to express functional C7, and then transplanting them back onto the patient's wounds.[11]

-

Prademagene Zamikeracel (pz-cel, EB-101, Zevaskyn™) : This is an FDA-approved therapy involving autologous keratinocytes transduced with a retroviral vector carrying the full-length COL7A1 gene.[12][13][14] These corrected cells are grown into epidermal sheets for surgical grafting onto chronic wounds.[1][2][13]

-

Fibroblast-based Therapies (e.g., D-Fi) : This investigational approach uses autologous dermal fibroblasts genetically modified to express C7.[15] The corrected fibroblasts are then injected intradermally around wounds to serve as a local source of C7 protein.[15]

2.2. In Vivo Gene Therapy

This strategy avoids the need for cell harvesting and culturing by delivering the therapeutic gene directly to the wound site.

-

Beremagene Geperpavec (B-VEC, Vyjuvek™) : The first FDA-approved topical gene therapy for RDEB, B-VEC uses a replication-defective herpes simplex virus type 1 (HSV-1) vector to deliver two copies of the COL7A1 gene.[7][16] It is formulated as a gel for direct, repeated application to wounds, where it transduces both keratinocytes and fibroblasts.[7]

2.3. Gene Editing

Newer strategies are exploring gene editing technologies like CRISPR/Cas9 to directly correct the patient's specific COL7A1 mutations in their own cells.[17][18] This approach offers the potential for a permanent, one-time correction. Preclinical studies have shown that CRISPR/Cas9 can efficiently correct mutations in patient-derived keratinocytes, restoring C7 production and leading to long-term skin regeneration in mouse models.[18][19]

Clinical Trial Data

The following tables summarize the quantitative outcomes from pivotal clinical trials for the two approved COL7A1 gene therapies.

Table 1: Clinical Trial Efficacy Data for Beremagene geperpavec (B-VEC)

| Trial Name / Phase | Participants | Primary Endpoint | Result | p-value | Reference |

|---|---|---|---|---|---|

| GEM-3 / Phase 3 | 31 patients with RDEB | Complete wound healing at 6 months | 67% of B-VEC treated wounds vs. 22% of placebo wounds | 0.002 | [16][20] |

| GEM-3 / Phase 3 | 31 patients with RDEB | Complete wound healing at 3 months | 71% of B-VEC treated wounds vs. 20% of placebo wounds | <0.001 | [16][20] |

| GEM-1/2 / Phase 1/2 | 9 patients with RDEB | Durable wound closure, C7 expression, anchoring fibril assembly | Met primary and secondary endpoints with minimal adverse events | - | |

Table 2: Clinical Trial Efficacy Data for Prademagene zamikeracel (pz-cel / EB-101)

| Trial Name / Phase | Participants | Primary Endpoint | Result | p-value | Reference |

|---|---|---|---|---|---|

| VIITAL / Phase 3 | 11 patients (43 wound pairs) | ≥50% wound healing from baseline at Week 24 | 81% of pz-cel treated wounds vs. 16% of control wounds | <0.0001 | [12][21] |

| VIITAL / Phase 3 | 11 patients (43 wound pairs) | Mean change in wound pain from baseline at Week 24 | -3.07 for pz-cel vs. -0.90 for control (on Wong-Baker FACES scale) | 0.0002 | [21] |

| Phase 1/2a | 7 patients (38 treated wounds) | ≥50% wound healing from baseline at 6 months | 95% of treated wounds vs. 0% of untreated control wounds | <0.0001 | [22] |

| Phase 1/2a | 7 patients (38 treated wounds) | ≥50% wound healing from baseline at 2 years | 71% of treated wounds vs. 17% of untreated control wounds | 0.019 | [22] |

| Phase 1/2a Long-term | 7 patients | ≥50% wound healing from baseline at 5 years | 70% of treated sites maintained ≥50% healing | - |[1][2] |

Experimental Protocols

4.1. Protocol: Manufacturing of Prademagene zamikeracel (EB-101) Autologous Keratinocyte Grafts [1][2][13][22]

-

Patient Biopsy: Two 8-mm full-thickness skin punch biopsies are taken from an unaffected area of the RDEB patient.[23]

-

Cell Isolation and Culture: Keratinocytes are isolated from the biopsy tissue. The cells are cultured and expanded in vitro using standard cell culture techniques.

-

Retroviral Transduction: The cultured autologous keratinocytes are transduced with a gamma-retroviral vector (e.g., LZRSE-COL7A1) that carries the full-length human COL7A1 cDNA. This vector integrates the functional gene into the host cell's genome.

-

Expansion of Corrected Cells: The genetically corrected keratinocytes are further expanded to generate a sufficient cell population for graft creation.

-

Epidermal Sheet Formation: The expanded cells are seeded onto a fibrin matrix. They are then cultured at an air-liquid interface to promote stratification and differentiation, forming a multi-layered epidermal sheet measuring approximately 5x7 cm (35 cm²).[1][2]

-

Quality Control: Throughout the ~26-day manufacturing process, rigorous quality control tests are performed, including checks for sterility, endotoxin levels, mycoplasma, and the presence of replication-competent retrovirus.[23] Vector copy number and provirus integrity are also assessed.[24]

-

Application: The final gene-corrected epidermal sheets are surgically grafted onto the patient's prepared chronic wound beds.

4.2. Protocol: Administration of Beremagene geperpavec (B-VEC) Topical Gel [7][25]

-

Vector Design: B-VEC is a non-replicating HSV-1 based vector. The viral genes responsible for replication (ICP3 and ICP4) are deleted to ensure safety, and the vector is engineered to carry two copies of the COL7A1 coding sequence.

-

Formulation: The viral vector is formulated into a gel for topical administration.

-

Wound Preparation: The patient's wound is cleaned prior to application.

-

Application: The B-VEC gel is applied topically in droplets to cover the entire wound surface during routine dressing changes.

-

Mechanism of Action: Upon application, the HSV-1 vector transduces both keratinocytes and fibroblasts at the wound site.[7] The vector genome is deposited into the nucleus of these cells, where it remains as an episome without integrating into the host DNA.[7] The cells then use this genetic template to transcribe and secrete functional, full-length C7 protein.[7]

-

Redosing: The therapy is designed to be redosable, allowing for repeated applications to maintain therapeutic C7 levels.

4.3. Protocol: General Methodology for Ex vivo CRISPR/Cas9 Gene Editing of RDEB Keratinocytes [18][26]

-

Cell Source: Keratinocytes are isolated from RDEB patient biopsies as described in Protocol 4.1.

-

CRISPR/Cas9 Component Delivery: The CRISPR-Cas9 system components are delivered into the cultured keratinocytes. This can be achieved via:

-

Electroporation: A common method where an electrical pulse creates temporary pores in the cell membrane, allowing direct entry of Cas9 protein and single-guide RNA (sgRNA) ribonucleoprotein complexes (RNPs).[18]

-

Viral Vectors: Adenoviral vectors can be used to deliver the CRISPR machinery for in vivo applications.[19]

-

-

Guide RNA Design: The sgRNA is designed to be complementary to a specific sequence in the COL7A1 gene at or near the mutation site. For some mutations, dual sgRNAs are used to excise an entire exon containing the mutation.[18][19]

-

Homology Directed Repair (HDR) (for specific point mutations): For precise correction, a DNA donor template containing the correct wild-type sequence is co-delivered with the CRISPR components. The cell's natural HDR pathway uses this template to repair the double-strand break introduced by Cas9, thereby correcting the mutation.[26]

-

Non-Homologous End Joining (NHEJ) (for exon skipping): For mutations within a single exon, an NHEJ-based strategy can be used to delete the entire exon. This can restore the reading frame and produce a slightly shorter but still functional C7 protein.[19]

-

Clonal Selection and Expansion: Following treatment, single cells are isolated and expanded into clones. These clones are screened to identify those with successful, on-target gene correction and no detectable off-target effects.

-

Functional Validation: Corrected clones are validated for the restoration of C7 protein expression and secretion via Western blot and immunofluorescence. Their ability to form anchoring fibrils is assessed in 3D skin equivalent models or xenograft models on immunodeficient mice.[18][26]

Safety, Challenges, and Future Directions

Safety is a paramount concern in gene therapy. For viral vectors, key considerations include immunogenicity, the risk of insertional mutagenesis (for integrating vectors like retroviruses), and the potential for generating replication-competent viruses.[6] Long-term follow-up from the EB-101 trials has shown no serious adverse events related to the treatment, no persistent systemic autoimmunity against C7, and no treatment-related squamous cell carcinomas.[1][2] The B-VEC topical therapy has also been well-tolerated with minimal adverse events.[16]

Challenges remain, including the large size of the COL7A1 cDNA (~9 kb), which complicates vector design and packaging.[6][25][27] Furthermore, the durability of expression, especially for non-integrating in vivo approaches, necessitates repeated applications.

Future research is focused on improving the efficiency and safety of delivery systems, including the development of non-viral vectors like minicircle DNA to reduce immunogenicity.[27][28] Gene editing technologies hold the promise of a permanent cure, and ongoing preclinical work aims to translate these powerful tools into safe and effective clinical therapies for RDEB patients.[17][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Long-term safety and efficacy of gene-corrected autologous keratinocyte grafts for recessive dystrophic epidermolysis bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Fibroblast Cell Therapy for Dystrophic Epidermolysis Bullosa: High Stability of Collagen VII Favors Long-term Skin Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances and challenges in gene therapy for dystrophic epidermolysis bullosa: Insights from therapeutic strategies and animal models [accscience.com]

- 5. Gene Therapy Approvals Gain Steam in 2023: Treatments Offer New Hopes for Rare Diseases | Rothwell, Figg, Ernst & Manbeck, P.C. - JDSupra [jdsupra.com]

- 6. Gene editing toward the use of autologous therapies in recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Stairways to Advanced Therapies for Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topical gene therapy for recessive dystrophic epidermolysis bullosa - Medical Conferences [conferences.medicom-publishers.com]

- 10. Current Status of Biomedical Products for Gene and Cell Therapy of Recessive Dystrophic Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Rise of Gene Therapies in Epidermolysis Bullosa Treatment [delveinsight.com]

- 12. checkrare.com [checkrare.com]

- 13. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 14. cgtlive.com [cgtlive.com]

- 15. EB Clinical Trials - EB Research Partnership [ebresearch.org]

- 16. cgtlive.com [cgtlive.com]

- 17. cure-eb.org [cure-eb.org]

- 18. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 19. Preclinical model for phenotypic correction of dystrophic epidermolysis bullosa by in vivo CRISPR-Cas9 delivery using adenoviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Prademagene zamikeracel for recessive dystrophic epidermolysis bullosa wounds (VIITAL): a two-centre, randomised, open-label, intrapatient-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phase 1/2a clinical trial of gene-corrected autologous cell therapy for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The road to gene therapy for recessive dystrophic epidermolysis bullosa [insights.bio]

- 24. Phase I/II ex vivo gene therapy clinical trial for recessive dystrophic epidermolysis bullosa using skin equivalent grafts genetically corrected with a COL7A1-encoding SIN retroviral vector | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 25. In vivo topical gene therapy for recessive dystrophic epidermolysis bullosa: a phase 1 and 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 26. COL7A1 Editing via CRISPR/Cas9 in Recessive Dystrophic Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of Minicircle Vectors Encoding COL7A1 Gene with Human Promoters for Non-Viral Gene Therapy for Recessive Dystrophic Epidermolysis Bullosa [mdpi.com]

- 28. Development of Minicircle Vectors Encoding COL7A1 Gene with Human Promoters for Non-Viral Gene Therapy for Recessive Dystrophic Epidermolysis Bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of FCX-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of FCX-007, an autologous fibroblast-based gene therapy for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB). This document details the mechanism of action, in vitro and in vivo studies, toxicology and biodistribution data, and the experimental protocols that formed the basis for the Investigational New Drug (IND) application and subsequent clinical trials.

Introduction to FCX-007 and RDEB

Recessive Dystrophic Epidermolysis Bullosa is a severe genetic disorder caused by mutations in the COL7A1 gene, leading to a deficiency of functional type VII collagen (COL7).[1] COL7 is the primary component of anchoring fibrils, which are essential for securing the epidermis to the dermis.[1] The absence of functional COL7 results in extreme skin fragility, chronic blistering, and severe scarring.[1]

FCX-007 is a personalized, autologous cell therapy designed to address the root cause of RDEB.[2][3] The therapy involves harvesting a patient's own dermal fibroblasts, genetically modifying them ex vivo using a lentiviral vector to express functional COL7, and then injecting these modified cells back into the patient's skin at wound sites.[1][2] The administered cells, now designated FCX-007 (dabocemagene autoficel), act as a local source of COL7, promoting the formation of new anchoring fibrils and restoring dermal-epidermal cohesion.[1][4]

Mechanism of Action

The therapeutic rationale for FCX-007 is the localized delivery of functional COL7 to the skin of RDEB patients. The genetically modified fibroblasts serve as "protein factories," producing and secreting COL7 into the surrounding extracellular matrix at the dermal-epidermal junction. Three alpha chains of the newly synthesized COL7 protein assemble into a triple helix, forming procollagen VII. These molecules then form antiparallel dimers, which aggregate laterally to create anchoring fibrils. These newly formed anchoring fibrils integrate into the basement membrane zone, effectively restoring the connection between the epidermis and the dermis. This increased mechanical stability is expected to reduce blistering and promote wound healing.[1][2]

In Vitro Studies

A series of in vitro experiments were conducted to confirm the successful genetic modification of fibroblasts and the functionality of the expressed COL7 protein.

Gene Transfer and Expression

Human dermal fibroblasts were isolated from skin biopsies of RDEB patients. These cells were then transduced with a self-inactivating (SIN) lentiviral vector carrying the COL7A1 gene cassette. The transduction efficiency and the copy number of the integrated vector were assessed.

Data Summary: In Vitro COL7 Expression

| Parameter | Method | Result | Reference |

| LV-COL7 Titer | Not specified | ~9 x 10^6 IU/mL | [1] |

| LV-COL7 Copy Number | qPCR | Virus dose-dependent | [1] |

| COL7 Protein Expression | ELISA | 60 to 120 ng/mL in LV-COL7-transduced cells | [1] |

Characterization of Expressed COL7

The COL7 protein produced by the transduced fibroblasts was analyzed to ensure it was full-length, properly folded, and functional.

Data Summary: Characterization of Expressed COL7

| Analysis | Method | Result | Reference |

| Protein Size and Structure | Immunoprecipitation | Full-length, trimeric structure | [1] |

| Binding Functionality | Not specified | Virus dose-dependent binding to Laminin 332 | [1] |

Preclinical In Vivo Studies

The safety, persistence, and activity of FCX-007 were evaluated in an animal model.

Animal Model

Immunodeficient SCID (Severe Combined Immunodeficient) mice were used to host human skin xenografts. Composite skin grafts from both RDEB patients and normal donors were implanted onto the mice.[1]

Study Design

Composite RDEB skin grafts were injected intradermally with 1 x 10^6 genetically modified human dermal fibroblasts (GM-HDF).[1] The persistence and distribution of the injected cells, the expression and localization of human COL7, and potential toxicity were evaluated at 15 and 43 days post-injection.[1]

In Vivo Efficacy and Persistence

Immunofluorescent staining with human COL7-specific antibodies was used to analyze the skin grafts. The results confirmed the presence and correct localization of human COL7 at the dermal-epidermal junction in the treated RDEB skin xenografts.[1]

Toxicology and Biodistribution

A preclinical study was conducted to assess the safety and potential systemic distribution of FCX-007.

Toxicology Assessment

A single intradermal administration of RDEB-HDF or GM-HDF at concentrations of 1x10^6, 2.5x10^6, or 5x10^6 cells per injection was performed in SCID mice with skin grafts.[1]

Summary of Toxicology Findings

| Parameter | Findings | Reference |

| Hematology | No statistical differences noted for test article groups. | [1] |

| Clinical Chemistry | Statistically significant decrease in urea nitrogen for female GM-HDF high dose and RDEB HDF groups vs vehicle control. No other statistically significant findings. | [1] |

| Overall Toxicity | No test article-related findings after 15 or 43 days. | [1] |

Biodistribution

The study aimed to evaluate any potential for vector biodistribution to off-target tissues.

Summary of Biodistribution Findings

| Parameter | Findings | Reference |

| Vector Biodistribution | No apparent systemic distribution of the vector. | [1] |

Experimental Protocols

Production of FCX-007 (Genetically-Modified Autologous Human Dermal Fibroblasts)

-

Fibroblast Isolation and Culture : Skin biopsies are obtained from the RDEB patient. The dermal layer is separated and minced, followed by enzymatic digestion to release dermal fibroblasts. The isolated fibroblasts are cultured and expanded in appropriate media.

-

Lentiviral Vector Production : A self-inactivating lentiviral vector containing the human COL7A1 gene expression cassette is produced. A pilot-scale production of the LV-COL7 vector yielded a titer of approximately 9 x 10^6 IU/mL.[1]

-

Transduction : The expanded patient fibroblasts are transduced with the LV-COL7 vector. Both high-dose and low-dose transduction protocols were evaluated.[1]

-

Expansion and Cryopreservation : The transduced fibroblasts (now FCX-007) are further expanded to achieve the target cell number for therapeutic dosing. The cells are then harvested and cryopreserved as the drug substance.[1]

Human Skin Xenograft Model in SCID Mice

-

Recipient Mice : Severe Combined Immunodeficient (SCID) mice are used as recipients to prevent rejection of the human skin grafts.

-

Skin Grafting : Full-thickness human skin from RDEB patients or normal donors is grafted onto the dorsum of the SCID mice.[1] The grafts consist of human fibroblasts and keratinocytes in a bilayer.[5]

-

Post-operative Care : The grafted mice are monitored to ensure the viability and integration of the human skin xenograft.

-

FCX-007 Administration : Once the xenografts are established, FCX-007 is administered via intradermal injection into the graft.[1]

Analysis of COL7 Expression and Anchoring Fibril Formation

-

Immunofluorescence (IF) Staining : Skin biopsy samples from the xenografts are collected, sectioned, and stained with antibodies specific for human COL7. This allows for the visualization of COL7 protein expression and its localization at the dermal-epidermal junction.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA) : Conditioned cell culture supernatants from in vitro studies are analyzed by ELISA to quantify the amount of secreted COL7 protein.[1]

-

Immunoprecipitation : This technique is used to confirm the trimeric structure of the expressed COL7 protein from cell culture supernatants.[1]

Conclusion

The preclinical development program for FCX-007 provided substantial evidence supporting its potential as a safe and effective treatment for RDEB. In vitro studies demonstrated that the genetically modified fibroblasts successfully produced full-length, functional COL7 protein. The in vivo studies in a humanized mouse model confirmed the expression and correct localization of COL7 at the dermal-epidermal junction without evidence of systemic toxicity or vector biodistribution. These comprehensive preclinical data were pivotal in supporting the Investigational New Drug (IND) filing and the initiation of clinical trials to evaluate FCX-007 in patients with RDEB.[1]

References

- 1. castlecreekbio.com [castlecreekbio.com]

- 2. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 3. Recessive dystrophic epidermolysis bullosa phenotype is preserved in xenografts using SCID mice: development of an experimental in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KAKEN — Research Projects | Carcinogenesis Experiments Using Human Skin Xenografted onto SCID-lineage Mice (KAKENHI-PROJECT-07670937) [kaken.nii.ac.jp]

- 5. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

Autologous Fibroblast Therapy: A Technical Guide to Skin Regeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autologous fibroblast therapy represents a promising frontier in regenerative medicine for the treatment of various skin disorders, primarily focusing on aesthetic concerns like wrinkles and atrophic acne scars. This therapeutic approach leverages the patient's own fibroblasts to replenish the dermal cell population and stimulate the production of extracellular matrix (ECM) components, leading to improved skin texture, elasticity, and overall appearance. Unlike traditional dermal fillers that provide immediate volume, autologous fibroblast therapy offers a more gradual and potentially longer-lasting correction by addressing the underlying cellular depletion and matrix degradation associated with skin aging and scarring.[1] This technical guide provides an in-depth overview of the core principles of autologous fibroblast therapy, including detailed experimental protocols, a summary of clinical efficacy data, and an exploration of the key signaling pathways involved in fibroblast-mediated skin regeneration.

Mechanism of Action

The fundamental principle of autologous fibroblast therapy lies in the restorative capacity of fibroblasts, the primary cell type in the dermis responsible for synthesizing collagen, elastin, and other crucial ECM proteins.[2] The process involves harvesting a small skin biopsy from the patient, isolating and expanding the fibroblasts in a laboratory setting, and subsequently injecting the cultured autologous fibroblasts back into the patient's skin at the site of the defect.[2][3]

The injected fibroblasts integrate into the dermal tissue and actively produce new collagen and other ECM components, effectively remodeling the skin's architecture from within.[4][5] This leads to a gradual improvement in the appearance of wrinkles and scars.[1][6] Histological analyses have confirmed an increased thickness and density of dermal collagen following treatment, without evidence of a significant inflammatory response.[5] The effects of the therapy are not immediate, with noticeable improvements typically observed after a series of treatments over several months.[7]

Experimental Protocols

Fibroblast Isolation and Culture

A critical step in autologous fibroblast therapy is the successful isolation and expansion of viable and functional fibroblasts from the patient's skin biopsy. The following protocol outlines a common approach:

2.1.1 Materials

-

Sterile transport medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with antibiotics)

-

Phosphate-buffered saline (PBS)

-

Collagenase type I

-

Fetal bovine serum (FBS)

-

Culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Sterile scalpels, forceps, and petri dishes

-

Incubator (37°C, 5% CO2)

-

Centrifuge

2.1.2 Protocol

-

Biopsy Collection: A small punch biopsy (typically 3-4 mm) is aseptically obtained from a sun-protected area of the skin, such as the postauricular region.[8] The biopsy specimen is immediately placed in a sterile transport medium on ice.[9]

-

Tissue Processing: In a sterile environment, the biopsy is washed with PBS containing antibiotics. The epidermis and subcutaneous fat are carefully removed using a sterile scalpel.[10]

-

Explant Culture: The dermal tissue is minced into small fragments (1-2 mm³) and placed in a petri dish. A minimal amount of culture medium is added to allow the explants to adhere to the dish surface. The dish is then incubated for several hours to facilitate attachment.

-

Cell Migration and Expansion: Once the explants are attached, a complete culture medium is added. Fibroblasts will begin to migrate out from the tissue fragments within 10-14 days.[11] The medium is changed every 2-3 days.

-

Subculture (Passaging): When the fibroblasts reach 80-90% confluency, they are detached from the dish using trypsin-EDTA and subcultured into new flasks at a lower density to allow for further expansion. This process is repeated until the desired number of cells is obtained.[11]

Fibroblast Characterization

To ensure the quality and safety of the final cell product, the cultured fibroblasts should be characterized for identity, purity, viability, and potency.

2.2.1 Protocol

-

Morphology: Fibroblasts are identified by their characteristic spindle-shaped morphology under a microscope.

-

Immunophenotyping: Flow cytometry or immunocytochemistry is used to confirm the expression of fibroblast-specific markers such as vimentin, CD90, and prolyl-4-hydroxylase, and the absence of markers for other cell types (e.g., keratinocytes, melanocytes, endothelial cells).[12]

-

Viability: Cell viability is assessed using methods like trypan blue exclusion or a viability analyzer to ensure a high percentage of live cells in the final suspension.

-

Potency: The ability of the fibroblasts to produce collagen can be assessed in vitro by measuring the levels of pro-collagen type I in the culture supernatant using an ELISA assay.

-

Sterility and Endotoxin Testing: The final cell suspension must be tested for microbial contamination (bacteria, fungi, and mycoplasma) and endotoxins to ensure patient safety.

Injection Technique

The administration of the cultured autologous fibroblasts is a critical step for achieving optimal clinical outcomes.

2.3.1 Materials

-

Sterile syringe (1 mL)

-

Fine-gauge needle (e.g., 30G or 32G)

-

Topical anesthetic cream

-

Antiseptic solution

2.3.2 Protocol

-

Preparation: The treatment area is cleansed with an antiseptic solution. A topical anesthetic cream may be applied to minimize discomfort.[1]

-

Cell Suspension: The cultured fibroblasts are suspended in a physiologically compatible solution (e.g., saline or cell culture medium without serum) at a concentration typically ranging from 10 to 20 million cells per mL.[5][13]

-

Injection: The fibroblast suspension is injected intradermally into the target area (e.g., wrinkles, acne scars) using a fine-gauge needle.[1] A retrograde linear threading technique is often employed, where the needle is inserted into the dermis and the cell suspension is deposited as the needle is withdrawn.[1] Small papules or wheals may be created at the injection sites.[1]

-

Post-injection Care: Patients are typically advised to avoid excessive sun exposure and strenuous activity for a short period after the procedure.

Clinical Efficacy Data

Numerous clinical trials have evaluated the efficacy and safety of autologous fibroblast therapy for the treatment of wrinkles and acne scars. The quantitative data from some of these studies are summarized in the tables below.

Treatment of Wrinkles

| Study | Number of Subjects | Treatment Regimen | Efficacy Assessment | Results |

| Smith et al. (2012) | 372 | Three treatments with autologous fibroblasts or placebo at 5-week intervals | At least a 1-point improvement on a validated wrinkle assessment scale at 6 months | 78% of fibroblast-treated subjects vs. 48% of placebo-treated subjects showed improvement (p < 0.001).[14] 64% of fibroblast-treated subjects vs. 36% of placebo-treated subjects showed improvement based on evaluator assessment (p < 0.001).[14] |

| Weiss et al. (2007) | 215 | Three doses of live fibroblasts (20 million/mL) or placebo at 1- to 2-week intervals | Responder rates at 9 and 12 months | At 9 months, the responder rate was 75.0% for the fibroblast group. At 12 months, the responder rate was 81.6% for the fibroblast group.[4] |

| Alam et al. (2012) | 272 | Three treatments at 5-week intervals | At least a 1-point improvement on a validated wrinkle scale at 6 months | 64% of fibroblast-treated patients vs. 36% of placebo recipients showed improvement.[7] |

| Watson et al. (1999) | 10 | Three injection sessions at 2-week intervals | Subjective improvement scores at 6 months | 9 out of 10 patients noted 60% to 100% improvement.[6] |

Treatment of Atrophic Acne Scars

| Study | Number of Subjects | Treatment Regimen | Efficacy Assessment | Results |

| Munavalli et al. (2013) | 99 | Three intradermal injection sessions with autologous fibroblasts (10-20 million cells/mL) on one cheek and vehicle on the other at 14-day intervals | Treatment success based on subject, evaluator, and independent photographic reviewer (IPR) assessments | Subject assessment: 43% (fibroblasts) vs. 18% (vehicle) treatment success.[5] Evaluator assessment: 59% (fibroblasts) vs. 42% (vehicle) treatment success.[5] |

| Weiss et al. (2007) | Subset with acne scars | Three doses of live fibroblasts (20 million/mL) or placebo at 1- to 2-week intervals | Responder rate at 6 months | 48.4% for the fibroblast group vs. 7.7% for the placebo group (p < 0.05).[4] |

Signaling Pathways in Fibroblast-Mediated Skin Repair

The therapeutic effects of autologous fibroblast therapy are mediated by complex signaling pathways that regulate fibroblast activity, ECM production, and tissue remodeling.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a key regulator of fibroblast activation and ECM synthesis.

Caption: TGF-β signaling pathway in fibroblasts.

TGF-β binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI).[15] The activated TGF-βRI phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[15] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of genes encoding ECM proteins like collagen and fibronectin.[15] This pathway is central to the fibrotic response and tissue repair.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a crucial role in fibroblast proliferation, migration, and differentiation.

Caption: Wnt/β-catenin signaling pathway.

In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing Axin, APC, and GSK3β) and targeted for degradation.[16] Binding of a Wnt ligand to its Frizzled receptor and LRP5/6 co-receptor leads to the inhibition of the destruction complex.[16] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and migration.[16] Dysregulation of this pathway is implicated in fibrosis.[17]

Fibroblast Growth Factor (FGF) Signaling

FGF signaling is involved in stimulating fibroblast proliferation and migration, as well as angiogenesis, all of which are important for skin repair and regeneration.

Caption: FGF signaling pathway via the MAPK/ERK cascade.

Binding of FGF to its receptor (FGFR) leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins.[18] This activates several intracellular signaling cascades, with the RAS-RAF-MEK-ERK (MAPK) pathway being a major one.[18] Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes that promote cell proliferation, migration, and angiogenesis.[18][19]

Experimental Workflow

The overall workflow for autologous fibroblast therapy can be visualized as follows:

Caption: Autologous fibroblast therapy workflow.

Safety and Tolerability

Autologous fibroblast therapy has been shown to be generally safe and well-tolerated in clinical trials.[1] Because the cells are derived from the patient's own body, the risk of allergic reactions or rejection is minimal.[3] The most common adverse events are mild and transient injection-site reactions, such as redness, swelling, bruising, and pain.[1] No serious treatment-related adverse events have been consistently reported.[4]

Future Directions

Future research in autologous fibroblast therapy is likely to focus on optimizing cell culture conditions to enhance fibroblast potency, exploring new delivery methods to improve cell survival and integration, and investigating the therapy's efficacy for a broader range of skin disorders. Combining autologous fibroblast therapy with other regenerative approaches, such as platelet-rich plasma (PRP), may also offer synergistic effects. Additionally, a deeper understanding of the molecular mechanisms underlying fibroblast-mediated skin regeneration will be crucial for developing more targeted and effective therapies.

Conclusion

Autologous fibroblast therapy offers a promising and natural approach to skin rejuvenation and the treatment of atrophic scars. By harnessing the regenerative capacity of the patient's own cells, this therapy can lead to significant and potentially long-lasting improvements in skin quality and appearance. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and advance this innovative therapeutic modality.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Autologous Fibroblast Treatment - Op. Dr. Yıldız Acar Ebcim [yildizacarebcim.com]

- 3. Autologous Fibroblast Cell Therapy (Fibrocell) [tarikcavusoglu.com]

- 4. cellculturelab.eu [cellculturelab.eu]

- 5. Successful Treatment of Depressed, Distensible Acne Scars Using Autologous Fibroblasts: A Multi-Site, Prospective, Double Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jwatch.org [jwatch.org]

- 7. jwatch.org [jwatch.org]

- 8. rederm.com [rederm.com]

- 9. Isolating human dermal fibroblasts using serial explant culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Skin Rejuvenation Using Autologous Cultured Fibroblast Grafting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Successful Treatment of Depressed, Distensible Acne Scars Using Autologous Fibroblasts: A Multi-Site, Prospective, Double Blind, Placebo-Controlled Clinical Trial | Semantic Scholar [semanticscholar.org]

- 14. A multicenter, double-blind, placebo-controlled trial of autologous fibroblast therapy for the treatment of nasolabial fold wrinkles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt signaling induces epithelial differentiation during cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. facemedstore.com [facemedstore.com]

A Technical Guide to the Lentiviral Vector in FCX-007 Gene Modification for Recessive Dystrophic Epidermolysis Bullosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCX-007 (dabocemagene autoficel) is an investigational autologous cell therapy for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB), a rare and severe genetic blistering disorder caused by mutations in the COL7A1 gene. These mutations lead to a deficiency of functional type VII collagen (COL7), a protein essential for anchoring the epidermis to the dermis. FCX-007 utilizes a lentiviral vector to genetically modify a patient's own fibroblasts to express functional COL7. This guide provides a detailed technical overview of the lentiviral vector employed in FCX-007, the manufacturing process, preclinical and clinical data, and the experimental protocols used to characterize this gene therapy product.

Introduction to FCX-007 and the Therapeutic Rationale

Recessive Dystrophic Epidermolysis Bullosa (RDEB) is characterized by extreme skin fragility, leading to chronic wounds, blistering, and scarring. The underlying cause is the absence of functional COL7, which forms anchoring fibrils that secure the epidermal-dermal junction.[1] The therapeutic strategy of FCX-007 is to restore COL7 expression directly in the affected skin.[2] This is achieved by isolating dermal fibroblasts from the patient, genetically modifying them ex vivo with a lentiviral vector carrying a functional copy of the COL7A1 gene, and then injecting these modified cells back into the patient's wounds.[1][2] The localized delivery of these COL7-producing cells aims to promote the formation of new anchoring fibrils, thereby improving wound healing and skin integrity.[3]

The Lentiviral Vector in FCX-007

The gene modification in FCX-007 is mediated by a replication-defective, self-inactivating (SIN) lentiviral vector.[1] This vector is designed for safety and efficient gene delivery to both dividing and non-dividing cells.

Vector Design and Key Components

The lentiviral vector used in FCX-007 is a third-generation SIN vector containing the following key elements:

-

Self-Inactivating (SIN) Long Terminal Repeats (LTRs): The 3' LTR contains a deletion in the U3 region, which is copied to the 5' LTR during reverse transcription. This inactivates the LTR's promoter/enhancer activity in the integrated provirus, reducing the risk of insertional mutagenesis and activation of nearby oncogenes.[4]

-

CMV Promoter: The expression of the COL7A1 transgene is driven by a human cytomegalovirus (CMV) immediate-early promoter, which provides strong, constitutive expression in fibroblasts.[5]

-

COL7A1 Transgene: The vector carries the full-length complementary DNA (cDNA) of the human COL7A1 gene.

-

Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE): This element is often included in lentiviral vectors to enhance the stability and nuclear export of the viral RNA, leading to higher transgene expression.

Caption: FCX-007 Lentiviral Vector and Expression Cassette.

Manufacturing and Quality Control of FCX-007

The manufacturing of FCX-007 is a multi-step process that begins with the collection of a patient's skin biopsy and culminates in the cryopreserved, genetically modified autologous fibroblasts ready for injection.

Caption: FCX-007 Manufacturing Workflow.

Preclinical Data

Preclinical studies were conducted to establish the feasibility, safety, and efficacy of FCX-007.

| Parameter | Assay | Result | Reference |

| Vector Titer | Not specified | ~9 x 10^6 IU/mL | [1][3] |

| Vector Copy Number (VCN) | qPCR | 0.18 - 0.38 copies/cell (dose-dependent) | [1] |

| COL7 Expression | ELISA | 60 - 120 ng/mL (dose-dependent) | [1] |

| COL7 Functionality | In vitro binding assay | Dose-dependent binding to Laminin332 | [1][3] |

| COL7 Localization | Immunofluorescence | Localization to the basement membrane zone in human skin xenografts | [1][3] |

Clinical Data

FCX-007 has been evaluated in a Phase 1/2 clinical trial (NCT02810951) and is currently in a Phase 3 trial (DEFI-RDEB, NCT04213261).[5][6]

Table 1: Phase 1/2 Clinical Trial (NCT02810951) - Wound Healing in Treated Wounds (Interim Data) [5]

| Timepoint | ≥50% Wound Healing | ≥75% Wound Healing | Complete Wound Healing |

| Week 4 | 80% (8/10 wounds) | 70% (7/10 wounds) | 40% (4/10 wounds) |

| Week 12 | 90% (9/10 wounds) | 80% (8/10 wounds) | 80% (8/10 wounds) |

| Week 25 | 75% (3/4 wounds) | 75% (3/4 wounds) | 75% (3/4 wounds) |

| Week 52 | 83% (5/6 wounds) | 67% (4/6 wounds) | 50% (3/6 wounds) |

Safety Profile: In the Phase 1/2 trial, FCX-007 was generally well-tolerated.[5] The most common adverse events were related to the injection procedure, such as short-lived erythema and discoloration.[5] No replication-competent lentivirus or anti-COL7 antibody responses were detected.[5] Serious adverse events, including squamous cell carcinoma progression at untreated sites, were reported but not considered related to FCX-007.[5]

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of FCX-007.

Lentiviral Transduction of Human Dermal Fibroblasts

This protocol describes the genetic modification of patient-derived fibroblasts.

-

Cell Preparation: Isolate and expand human dermal fibroblasts from a skin biopsy in fibroblast growth medium. Plate cells to be 70-80% confluent on the day of transduction.

-

Transduction:

-

Thaw the lentiviral vector (LV-COL7A1) on ice.

-

Replace the cell culture medium with fresh medium containing a transduction-enhancing agent such as Polybrene (typically 4-8 µg/mL).

-

Add the lentiviral vector to the cells at a predetermined multiplicity of infection (MOI). Note: The specific MOI for clinical production of FCX-007 is not publicly disclosed.

-

Incubate the cells with the vector for 18-24 hours.

-

-

Post-Transduction:

-

Remove the virus-containing medium and replace it with fresh culture medium.

-

Expand the transduced cells for several passages to ensure the elimination of residual vector particles and to generate a sufficient number of cells for therapeutic use.

-

Cryopreserve the transduced cells (FCX-007) for quality control testing and subsequent clinical administration.

-

Vector Copy Number (VCN) Analysis by qPCR

This protocol is for quantifying the number of integrated lentiviral vector copies per cell.

-

Genomic DNA Extraction: Extract genomic DNA (gDNA) from a known number of transduced fibroblasts using a commercial kit.

-

qPCR Assay:

-

Perform a quantitative PCR reaction using primers and a probe specific to a conserved region of the lentiviral vector (e.g., the Psi packaging signal or WPRE).

-

In a separate reaction, use primers and a probe for a single-copy host reference gene (e.g., RNase P or albumin) to determine the cell number.

-

Generate a standard curve for both the vector and the reference gene using plasmids of known concentrations.

-

-

Data Analysis:

-

Calculate the number of vector copies and the number of cells (genomes) in the sample based on the standard curves.

-

The VCN is determined by dividing the total number of vector copies by the total number of genomes.

-

COL7 Expression Analysis by Immunofluorescence

This protocol is for visualizing the expression and localization of COL7 in skin biopsies.

-

Sample Preparation:

-

Obtain a skin biopsy from the treated area.

-

Embed the tissue in optimal cutting temperature (OCT) compound and flash-freeze.

-

Cut thin sections (5-10 µm) using a cryostat and mount them on slides.

-

-

Staining:

-

Fix the sections with cold acetone or paraformaldehyde.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with a primary antibody specific for human COL7 (e.g., monoclonal antibody LH24).[5]

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.

-

Counterstain with a nuclear stain such as DAPI.

-

-

Imaging and Analysis:

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the staining using a fluorescence microscope.

-

Assess the presence, intensity, and localization of the COL7 signal at the dermal-epidermal junction.

-

Conclusion

The lentiviral vector used in FCX-007 represents a targeted approach to gene therapy for RDEB, designed for safety and durable expression of the therapeutic COL7 protein. Preclinical and interim clinical data have demonstrated the potential of this therapy to restore COL7 expression and promote wound healing. The ongoing Phase 3 trial will provide more definitive evidence of the safety and efficacy of FCX-007. The detailed technical understanding of the vector, manufacturing process, and analytical methods is crucial for the continued development and potential clinical implementation of this promising therapy.

References

- 1. castlecreekbio.com [castlecreekbio.com]

- 2. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 3. rdworldonline.com [rdworldonline.com]

- 4. Development of a Self-Inactivating Lentivirus Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. castlecreekbio.com [castlecreekbio.com]

- 6. A Study of FCX-007 for Recessive Dystrophic Epidermolysis Bullosa [ctv.veeva.com]

The Role of Type VII Collagen in Recessive Dystrophic Epidermolysis Bullosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recessive Dystrophic Epidermolysis Bullosa (RDEB) is a severe and debilitating inherited blistering disorder caused by mutations in the COL7A1 gene, leading to the absence or dysfunction of type VII collagen (C7). This protein is the primary component of anchoring fibrils, essential structures that maintain the integrity of the dermal-epidermal junction. This technical guide provides an in-depth exploration of the multifaceted role of C7 in skin adhesion and the molecular sequelae of its deficiency in RDEB. It summarizes key quantitative data, details critical experimental protocols for studying C7 and RDEB, and visualizes the complex signaling pathways implicated in the disease's pathogenesis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutics for RDEB.

Introduction: The Central Role of Type VII Collagen

Type VII collagen (C7) is a homotrimeric protein, composed of three identical α1(VII) chains encoded by the COL7A1 gene.[1] Synthesized by both keratinocytes and fibroblasts, C7 molecules assemble into anti-parallel dimers that further aggregate to form anchoring fibrils.[2] These fibrils are critical for cutaneous integrity, extending from the lamina densa of the basement membrane to the underlying dermis, effectively anchoring the epidermis to the dermis.[3]

In RDEB, mutations in COL7A1 lead to a spectrum of disease severity, from milder forms with reduced or dysfunctional C7 to the most severe forms characterized by a complete absence of the protein.[4] The resulting lack of functional anchoring fibrils leads to profound skin fragility, where minor mechanical trauma causes blistering, chronic wounds, and progressive fibrosis.[5][6]

Quantitative Data in RDEB

The functional consequences of COL7A1 mutations can be quantified at the protein, structural, and clinical levels. The following tables summarize key quantitative data from studies on RDEB.

Table 1: Type VII Collagen Expression and Anchoring Fibril Density in RDEB Subtypes

| RDEB Subtype | Type VII Collagen Expression (Immunofluorescence) | Anchoring Fibril (AF) Density (Electron Microscopy) | Reference(s) |

| Severe Generalized (RDEB-sev gen) | Absent or severely reduced | Absent | [2][7] |

| Generalized Intermediate (RDEB-gen inter) | Reduced | Significantly reduced, rudimentary structures | [7] |

| Localized (RDEB-loc) | Reduced | Significantly reduced but structurally normal | [7] |

| Inversa (RDEB-I) | Often normal | Present, may have structural abnormalities | [8] |

Table 2: Quantitative Outcomes from RDEB Clinical Trials (Gene and Cell Therapy)

| Therapeutic Approach | Intervention | Key Quantitative Outcome(s) | Reference(s) |

| Autologous Gene-Corrected Keratinocyte Grafts | EB-101 (prademagene zamikeracel) | At 24 weeks, ≥50% healing in 81% of treated wounds vs. 16% of control wounds. | [9] |

| EB-101 (prademagene zamikeracel) | At 5 years, 70% of treated sites showed ≥50% wound healing. | [10] | |

| EB-101 (prademagene zamikeracel) | At 3 years, 80% of treated wounds achieved ≥50% healing. | [11] | |

| Topical Gene Therapy | Beremagene geperpavec (B-VEC) | At 6 months, complete wound healing in 67% of treated wounds vs. 22% of placebo wounds. | [12] |

| Autologous Gene-Corrected Fibroblast Injections | FCX-007 (dabocemagene autoficel) | At 12 weeks, 86% of treated wounds showed >50% healing. | [13] |

Key Signaling Pathways in RDEB Pathogenesis

The absence of C7 triggers a cascade of secondary molecular events that contribute significantly to RDEB pathology, particularly chronic inflammation and fibrosis. Two key signaling pathways implicated are the Transforming Growth Factor-β (TGF-β) and Notch pathways.

TGF-β Signaling Pathway

In healthy skin, C7 is thought to sequester the matricellular protein Thrombospondin-1 (TSP1). In RDEB, the absence of C7 leads to an accumulation of active TSP1 in the extracellular matrix.[5][14] TSP1 is a potent activator of latent TGF-β, leading to increased TGF-β signaling.[15][16][17][18][19] This sustained activation of the TGF-β pathway in RDEB fibroblasts promotes their differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and the severe fibrosis characteristic of the disease.[20][21]

Caption: TGF-β signaling activation in RDEB.

Notch Signaling Pathway

The Notch signaling pathway, a key regulator of cell-to-cell communication, is also aberrantly activated in RDEB.[22] Studies have shown that levels of the Notch ligand JAG1 and the activated form of the NOTCH1 receptor are elevated in RDEB fibroblasts.[6] This upregulation is associated with pro-fibrotic effects and can be further stimulated by TGF-β, suggesting a crosstalk between these two pathways that exacerbates the fibrotic phenotype.[22][23]

Caption: Pro-fibrotic Notch signaling in RDEB.

Experimental Protocols

Investigating the role of C7 in RDEB requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining of Type VII Collagen in Skin Biopsies

This protocol is used to visualize the presence and localization of C7 at the dermal-epidermal junction.

-

Sample Preparation: Obtain a 4-mm punch biopsy of perilesional skin. Embed the tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen-cooled isopentane. Store at -80°C.

-

Sectioning: Cut 5-μm thick cryosections using a cryostat and mount on positively charged glass slides.

-

Fixation: Fix the sections in cold acetone (-20°C) for 10 minutes. Air dry for 10 minutes.

-

Permeabilization and Blocking: Wash slides three times in phosphate-buffered saline (PBS). Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 10% normal goat serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against C7 (e.g., monoclonal antibody LH7.2) diluted in blocking buffer overnight at 4°C.[24][25]

-

Secondary Antibody Incubation: Wash slides three times in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-CF488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash slides three times in PBS. Counterstain nuclei with 4',6-diamidino-2-phenylindole (DAPI). Mount with an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope. C7 should appear as a linear band at the dermal-epidermal junction in normal skin.[26][27][28]

Transmission Electron Microscopy (TEM) of Anchoring Fibrils

TEM is the gold standard for visualizing the ultrastructure of anchoring fibrils.

-

Sample Fixation: Immediately fix small (1mm³) skin biopsies in a primary fixative (e.g., 3% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.3) for at least 2-4 hours at 4°C.[29][30][31]

-

Post-fixation: Wash the samples in 0.1 M cacodylate buffer and post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.[31]

-

En Bloc Staining: Stain the samples with 1% uranyl acetate for 1 hour to enhance contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Epon or LX-112) and polymerize in an oven at 60°C for 48 hours.[29]

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife. Collect sections on copper grids.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the grids using a transmission electron microscope. Anchoring fibrils appear as cross-banded structures extending from the lamina densa into the dermis.[32][33]

Ex Vivo Gene Correction of RDEB Keratinocytes using CRISPR/Cas9

This protocol outlines a general workflow for correcting COL7A1 mutations in patient-derived cells.

References

- 1. Characterization of dystrophic epidermolysis bullosa patients for collagen VII therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anchoring fibrils and type VII collagen are absent from skin in severe recessive dystrophic epidermolysis bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biology of anchoring fibrils: lessons from dystrophic epidermolysis bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genes and compounds that increase type VII collagen expression as potential treatments for dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of anchoring fibrils and other components of the dermal-epidermal junction in dystrophic epidermolysis bullosa by a quantitative ultrastructural technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 9. dermsquared.com [dermsquared.com]

- 10. Long-term safety and efficacy of gene-corrected autologous keratinocyte grafts for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abeona Therapeutics Announces Publication of Positive Long-Term Data from Phase 1/2a Clinical Trial Evaluating EB-101 Gene Therapy for Recessive Dystrophic Epidermolysis Bullosa :: Abeona Therapeutics Inc. (ABEO) [investors.abeonatherapeutics.com]

- 12. SURG.00163 Autologous Cell Sheet-Based Gene Therapy for Treatment of Dystrophic Epidermolysis Bullosa [wellpoint.com]

- 13. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 14. researchgate.net [researchgate.net]

- 15. Activation of Latent TGF-β1 by Thrombospondin-1 is a Major Component of Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Latent TGF-β1 by Thrombospondin-1 is a Major Component of Wound Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thrombospondin1 in tissue repair and fibrosis: TGF-β-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thrombospondin-1 regulation of latent TGF-β activation: A therapeutic target for fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Raloxifene and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 23. Notch-ing up knowledge on molecular mechanisms of skin fibrosis: focus on the multifaceted Notch signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Collagen VII Monoclonal Antibody (LH7.2) (1294-MSM1-P0) [thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdanderson.org [mdanderson.org]

- 30. TEM Procedure [public.gettysburg.edu]

- 31. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 32. Standard Preparation Protocol of Human Skin Samples for Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Supramolecular Interactions in the Dermo-epidermal Junction Zone: ANCHORING FIBRIL-COLLAGEN VII TIGHTLY BINDS TO BANDED COLLAGEN FIBRILS - PMC [pmc.ncbi.nlm.nih.gov]

FCX-007 (dabocemagene autoficel): A Technical Guide to its Orphan Drug Designation and Therapeutic Approach for Recessive Dystrophic Epidermolysis Bullosa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FCX-007, also known as dabocemagene autoficel (D-Fi), is an investigational autologous cell-based gene therapy for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB). This severe genetic disorder is characterized by a deficiency in functional Type VII collagen (COL7), leading to extreme skin fragility and chronic wounds. FCX-007 has been granted Orphan Drug, Rare Pediatric Disease, Fast Track, and Regenerative Medicine Advanced Therapy (RMAT) designations by the U.S. Food and Drug Administration (FDA), highlighting its potential to address a significant unmet medical need.[1][2][3] This technical guide provides an in-depth overview of the core science behind FCX-007, including its mechanism of action, manufacturing process, clinical trial data, and the experimental protocols utilized in its development.

The Scientific Rationale: Targeting the Root Cause of RDEB

Recessive Dystrophic Epidermolysis Bullosa is caused by mutations in the COL7A1 gene, which prevents the production of functional Type VII collagen.[4][5] COL7 is the primary component of anchoring fibrils, which are essential structures that secure the epidermis to the underlying dermis.[4][6] Without functional anchoring fibrils, the skin layers separate easily, resulting in severe blistering, chronic wounds, and debilitating scarring.[1][7]

FCX-007 is designed to address this underlying genetic defect directly. The therapy involves harvesting a patient's own dermal fibroblasts, genetically modifying them ex vivo to produce functional COL7, and then injecting these modified cells back into the patient's chronic wounds.[4][8] The introduced fibroblasts then act as local "biofactories," secreting functional COL7 protein to restore anchoring fibril formation and improve skin integrity.[4][9]

Signaling Pathway and Mechanism of Action

The therapeutic effect of FCX-007 is initiated by the intradermal administration of genetically modified autologous fibroblasts. These cells, now containing a functional COL7A1 gene, synthesize and secrete procollagen VII molecules. These molecules are then processed and assemble into functional Type VII collagen, which forms new anchoring fibrils at the dermal-epidermal junction. This process restores the structural integrity of the skin, leading to improved wound healing and reduced blistering.[5][6]

References

- 1. castlecreekbio.com [castlecreekbio.com]

- 2. Castle Creek Biosciences Awarded FDA Orphan Products Development Grant to Support Phase 3 Study of FCX-007 Investigational Gene Therapy for Recessive Dystrophic Epidermolysis Bullosa - - PracticalDermatology [practicaldermatology.com]

- 3. cgtlive.com [cgtlive.com]

- 4. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

- 5. Mechanisms of Fibroblast Cell Therapy for Dystrophic Epidermolysis Bullosa: High Stability of Collagen VII Favors Long-term Skin Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene editing toward the use of autologous therapies in recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 8. castlecreekbio.com [castlecreekbio.com]

- 9. Topical Application of Recombinant Type VII Collagen Incorporates Into the Dermal–Epidermal Junction and Promotes Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: FCX-007 Clinical Trial for Recessive Dystrophic Epidermolysis Bullosa (RDEB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recessive Dystrophic Epidermolysis Bullosa (RDEB) is a severe genetic blistering disorder caused by mutations in the COL7A1 gene, leading to a deficiency of functional type VII collagen (COL7).[1] This protein is crucial for the formation of anchoring fibrils that secure the epidermis to the dermis.[1][2] Its absence results in extreme skin fragility, chronic wounds, and severe complications.[1][3] FCX-007 (dabocemagene autoficel) is an investigational autologous cell-based gene therapy developed to treat RDEB.[2] This document provides a detailed overview of the clinical trial protocols and methodologies for FCX-007, designed to be a valuable resource for researchers and professionals in the field.

Mechanism of Action

FCX-007 utilizes a patient's own dermal fibroblasts, which are harvested and genetically modified ex vivo using a self-inactivating (SIN) lentiviral vector to introduce a functional copy of the COL7A1 gene.[1][3] These modified fibroblasts, now capable of producing functional COL7, are then administered back to the patient via intradermal injections into and around chronic wounds.[1][3] The locally delivered fibroblasts are expected to express and secrete COL7, leading to the formation of new anchoring fibrils, stabilization of the dermal-epidermal junction, and promotion of durable wound healing.[1]

Signaling Pathway and Therapeutic Intervention

The underlying pathology of RDEB stems from the disruption of the anchoring complex at the dermal-epidermal junction. The diagram below illustrates the normal signaling and structural integrity pathway and how FCX-007 intervenes.

Clinical Trial Design and Endpoints

FCX-007 has been evaluated in Phase 1/2 (NCT02810951) and is currently in a Phase 3 (DeFi-RDEB, NCT04213261) clinical trial.[2][4][5]

Phase 1/2 Study (NCT02810951)

-

Objective: To evaluate the safety of intradermal injections of FCX-007 and to assess preliminary efficacy through wound healing, COL7 expression, and anchoring fibril formation.[3][6][7]

-

Design: Open-label, intra-patient controlled study.[6]

-

Population: Adults and adolescents with RDEB.[6]

-